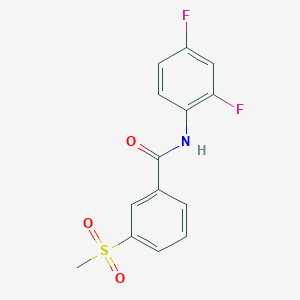![molecular formula C22H21FN2O2 B2749146 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1798459-02-5](/img/structure/B2749146.png)
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features both an indole and an azepane ring system. The presence of these two distinct moieties makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology. The indole ring is known for its wide range of biological activities, while the azepane ring can impart unique pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. Additionally, the purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced alcohols, and halogenated azepane compounds.
Aplicaciones Científicas De Investigación
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The azepane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanone: Lacks the azepane ring, which may affect its pharmacokinetic properties.
1-(3-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione: Similar structure but with a chlorine substituent instead of fluorine, which can alter its reactivity and biological activity.
Uniqueness
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the combination of the indole and azepane rings, along with the fluorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-17-10-8-15(9-11-17)16-5-3-4-12-25(14-16)22(27)21(26)19-13-24-20-7-2-1-6-18(19)20/h1-2,6-11,13,16,24H,3-5,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHBUGPFSXIDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)
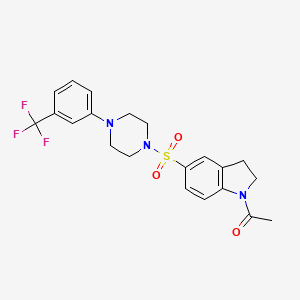
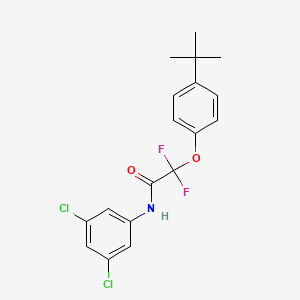
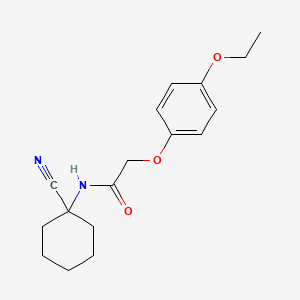
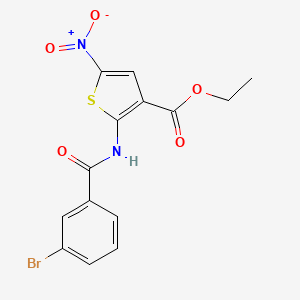

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)
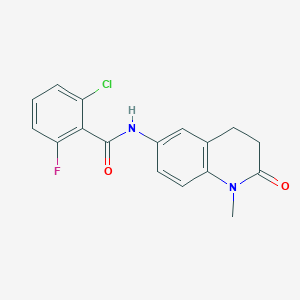
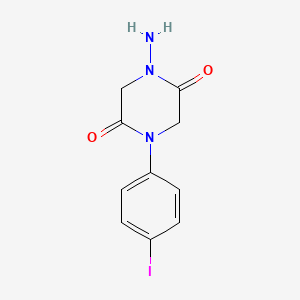
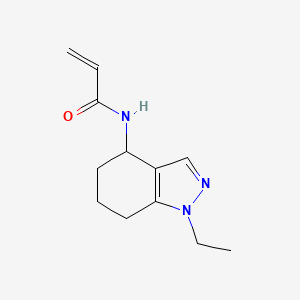
![N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2749080.png)
![4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2749081.png)
![methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2749085.png)
